molecular formula C20H18Cl2O3 B2730040 4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate CAS No. 298215-30-2

4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate

Cat. No.: B2730040
CAS No.: 298215-30-2
M. Wt: 377.26
InChI Key: GYZXFOVWVUPRIU-XFFZJAGNSA-N
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Description

4-[(Z)-3-(2,4-Dichlorophenyl)-2-propenoyl]phenyl pivalate (molecular weight: 377.27, CAS: 306730-00-7) is a synthetic organic compound characterized by a pivalate ester group (tert-butyl carbonate) and a (Z)-configured α,β-unsaturated ketone (propenoyl) moiety substituted with a 2,4-dichlorophenyl aromatic ring. The Z stereochemistry of the propenoyl group introduces steric constraints that influence molecular conformation and reactivity.

Properties

IUPAC Name

[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O3/c1-20(2,3)19(24)25-16-9-5-14(6-10-16)18(23)11-7-13-4-8-15(21)12-17(13)22/h4-12H,1-3H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZXFOVWVUPRIU-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate typically involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone under basic conditions to form the corresponding chalcone. This chalcone is then esterified with pivalic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: :

Biological Activity

4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate is a synthetic compound with notable biological activities, particularly in the field of cancer research. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

  • Molecular Formula : C20_{20}H18_{18}Cl2_2O3_3
  • Molecular Weight : 377.26 g/mol
  • CAS Number : [Not specified in the sources]
  • Structure : The compound features a phenyl pivalate structure with a 2,4-dichlorophenyl moiety attached to a propenoyl group.

Potential Mechanisms:

  • Inhibition of Cell Proliferation : Compounds with structural similarities often inhibit cell growth by interfering with cell cycle regulation.
  • Induction of Apoptosis : Many phenyl derivatives trigger programmed cell death in cancer cells through various signaling pathways.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have demonstrated that similar compounds can inhibit the growth of various human tumor cell lines, including breast (MCF-7) and liver (HepG2) cancers .
  • In vivo experiments have shown tumor growth inhibition in murine models, suggesting potential effectiveness against solid tumors .

Case Studies

  • Study on Similar Compounds : A study evaluated the antitumor effects of a related compound, revealing comparable efficacy to doxorubicin in inhibiting tumor growth in multiple murine models. The study reported tumor growth inhibition rates of up to 84% at certain dosages .
    CompoundTumor TypeInhibition Rate (%)
    DoxorubicinB1654
    DW2143 (related compound)B1642
    DW2143 (related compound)Colon2636
  • Mechanistic Insights : Further investigations into the mechanism revealed that similar compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

Research Findings

Recent studies have highlighted the importance of substituents on the phenyl ring in influencing biological activity. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioavailability of these compounds, potentially increasing their therapeutic efficacy against tumors.

Safety and Toxicity

While specific toxicity data for this compound is sparse, related compounds have shown varying degrees of toxicity depending on their chemical structure. It is essential to conduct thorough toxicological assessments before clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

Chlorinated vs. Fluorinated Derivatives
  • 3,4-Difluorophenyl Pivalate (C₁₁H₁₂F₂O₂, CAS: 214.20):
    Replacing chlorine with fluorine reduces steric bulk and electronegativity. Fluorine’s smaller atomic radius may improve solubility but decrease π-π stacking interactions compared to chlorine. This compound is classified as hazardous (危) due to reactivity .
  • 2,4-Dichlorophenyl Trifluoromethanesulfonate (C₇H₃F₅O₃S, CAS: 262.15):
    The triflate group enhances leaving-group capacity, making this compound more reactive in nucleophilic substitutions than the pivalate ester. The dichlorophenyl group aligns with the target compound’s substitution pattern .
Urea Derivatives with Dichlorophenyl Groups
  • 1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g): A urea-linked analog with a dichlorophenyl group (yield: 78.5%, m/z: 462.1 [M+H]⁺). The dichlorophenyl group likely contributes to similar hydrophobic interactions in biological systems .

Structural Analogues in Pharmaceuticals and Agrochemicals

Agrochemical Relevance
  • N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) :
    A herbicide leveraging the dichlorophenyl group for phytotoxic activity. The target compound’s dichlorophenyl motif may similarly enhance pesticidal efficacy through lipid membrane disruption .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Yield (Synthesis) Applications References
4-[(Z)-3-(2,4-Dichlorophenyl)-2-propenoyl]phenyl pivalate C₂₀H₁₇Cl₂O₃ 377.27 Pivalate ester, (Z)-propenoyl - Research chemical
3,4-Difluorophenyl Pivalate C₁₁H₁₂F₂O₂ 214.20 Pivalate ester, difluorophenyl - Hazardous reagent
1-(3,4-Dichlorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (9g) C₁₈H₁₅Cl₂N₃OS 462.1 Urea, dichlorophenyl 78.5% Pharmacological agent
Sulfentrazone C₁₁H₁₀Cl₂F₂N₃O₃S 387.18 Triazole, dichlorophenyl - Herbicide

Key Findings

  • Reactivity : The pivalate ester offers hydrolytic stability relative to triflate or sulfonamide groups in analogs, making it suitable for prolonged applications .
  • Biological Relevance : Dichlorophenyl-containing compounds are prevalent in agrochemicals and pharmaceuticals, suggesting shared mechanisms such as enzyme inhibition or membrane interaction .

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